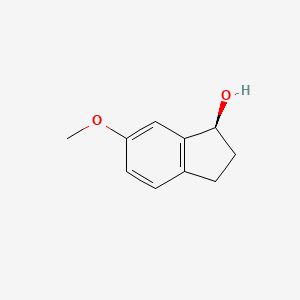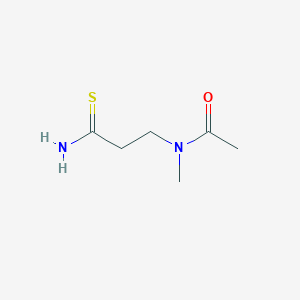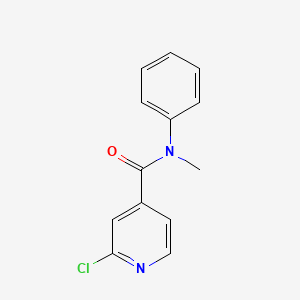
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid
説明
科学的研究の応用
Synthesis of Antithrombotic Agents
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid: is a key intermediate in the synthesis of the antithrombotic agent Rivaroxaban . Rivaroxaban is a potent inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade. The synthesis involves a Goldberg coupling reaction, which is a pivotal step in producing this medication efficiently.
Biological Activities of Oxazole Derivatives
Oxazole derivatives, which include the oxazolidinone ring present in 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid , exhibit a wide spectrum of biological activities . These activities range from antimicrobial to anticancer properties. The oxazole ring is a versatile scaffold in medicinal chemistry, leading to the development of new therapeutic agents.
Antimicrobial Applications
The oxazolidinone moiety, part of the compound’s structure, has shown effectiveness against various bacterial strains. It is considered bacteriostatic for enterococci and staphylococci, and bactericidal for certain strains of S. pneumoniae and B. fragilis . This makes it a valuable compound for developing new antibiotics.
Development of β-Pseudopeptide Foldamers
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid: can be utilized in the construction of β-pseudopeptide foldamers . These foldamers are oligomers that mimic the structure of peptides and can be used to study protein-protein interactions, enzyme inhibition, and more.
作用機序
Mode of Action
The mode of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is currently unknown due to the lack of research on this specific compound. It’s known that the compound contains an oxazolidin-2-one and a β-amino acid group , which may influence its interaction with biological targets.
Biochemical Pathways
It’s known that the compound can be used in proteomics research , suggesting it may interact with proteins and potentially affect related biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , and its boiling point is predicted to be 466.6 °C at 760 mmHg . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. For instance, the compound is stable at room temperature , suggesting it may be sensitive to temperature changes. Additionally, the compound may be suitable for application in aqueous solutions, which are relevant for biological systems .
特性
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-1-3-8-4-5-12-7(8)11/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFCIHCFICKKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid | |
CAS RN |
933686-66-9 | |
| Record name | 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)




![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)


![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)
